molecular formula C21H36N2O2 B6084107 2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one

2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one

Katalognummer B6084107
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: MZFWFZPNVZLJAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one, commonly known as CPDD, is a spirocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a synthetic compound that was first synthesized in 2006 by researchers at Pfizer. Since then, several studies have been conducted to explore its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.

Wirkmechanismus

The exact mechanism of action of CPDD is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual action is thought to contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
CPDD has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in certain areas of the brain, which is believed to contribute to its therapeutic effects. It has also been found to modulate the activity of several neurotransmitter systems, including the glutamate and GABA systems.

Vorteile Und Einschränkungen Für Laborexperimente

CPDD has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, CPDD also has several limitations. It is a complex molecule that requires several steps for its synthesis, which can be time-consuming and expensive. It is also a potent psychoactive compound, which requires careful handling and storage.

Zukünftige Richtungen

There are several future directions for research on CPDD. One area of interest is its potential use in the treatment of drug addiction. Several studies have reported its ability to reduce drug-seeking behavior in animal models, and further research is needed to explore its potential as a treatment for addiction in humans. Another area of interest is its potential use in the treatment of Parkinson's disease. Studies have reported its ability to improve motor function in animal models of Parkinson's disease, and further research is needed to explore its potential as a treatment for this condition. Finally, further research is needed to explore the potential of CPDD as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder.

Synthesemethoden

CPDD is a complex molecule that requires several steps for its synthesis. The first step involves the synthesis of a key intermediate, which is then subjected to a series of reactions to obtain the final product. The most commonly used method for the synthesis of CPDD involves the reaction of a cyclopentanone derivative with an amine derivative. The reaction is carried out in the presence of a base and a solvent, and the final product is obtained after purification and isolation.

Wissenschaftliche Forschungsanwendungen

CPDD has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent antipsychotic and antidepressant effects, making it a promising candidate for the treatment of psychiatric disorders. Several studies have also reported its potential use in the treatment of drug addiction and Parkinson's disease.

Eigenschaften

IUPAC Name

2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O2/c1-20(2,3)15-23-13-6-11-21(19(23)25)12-14-22(16-21)18(24)10-9-17-7-4-5-8-17/h17H,4-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFWFZPNVZLJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCCC2(C1=O)CCN(C2)C(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.